molecular formula C19H17ClN2O2 B2580061 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-46-5

3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Katalognummer: B2580061
CAS-Nummer: 898426-46-5
Molekulargewicht: 340.81
InChI-Schlüssel: HGCXFKNEDSHUHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide features a pyrrolo[3,2,1-ij]quinoline core substituted with a 1-methyl group at position 1, a 2-oxo group at position 2, and a 3-chlorobenzamide moiety at position 6. This scaffold is notable for its fused heterocyclic system, which combines rigidity with hydrogen-bonding and hydrophobic interactions.

Eigenschaften

IUPAC Name

3-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXFKNEDSHUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

  • Aromatic Nucleophilic Substitution: A common synthetic route involves the aromatic nucleophilic substitution of chloro-substituted benzoyl chloride with the amine derivative of 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under mild conditions.

  • Condensation Reactions: Another method involves the condensation of the appropriate amine with chloro-substituted benzoyl chloride in the presence of a base, typically pyridine or triethylamine, to yield the desired benzamide compound.

Industrial Production Methods: In an industrial setting, this compound can be synthesized using a batch or continuous flow process. The synthesis often employs automated systems for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically mediated by oxidizing agents like hydrogen peroxide or metal oxides, leading to the formation of oxidized derivatives.

  • Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms with altered biological activity.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures.

Major Products Formed:

  • Oxidized derivatives.

  • Reduced forms with modified functional groups.

  • Substituted benzamides with different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

In Chemistry:

  • Utilized as a precursor for the synthesis of more complex organic molecules.

  • Employed in studies of reaction mechanisms and molecular interactions.

In Biology:

  • Investigated for its potential as a biological probe in cellular assays.

  • Studied for its interactions with various biomolecules, including proteins and nucleic acids.

In Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

  • Assessed for its pharmacokinetic properties and bioavailability in preclinical studies.

In Industry:

  • Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

  • Potentially valuable in the development of materials with specific electronic or photonic properties.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, thereby influencing biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Halogen-Substituted Benzamide Derivatives

4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide ()
  • Structural Differences: Bromine replaces chlorine at the benzamide para position. The pyrroloquinoline core lacks the 1-methyl and 2-oxo groups.
  • The absence of the 1-methyl group reduces steric hindrance, possibly enhancing conformational flexibility .
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
  • Structural Differences: A triazolo[4,3-a]pyridine ring replaces the pyrroloquinoline core. Additional trifluoropropoxy and difluoromethylphenyl groups enhance complexity.
  • Functional Implications :
    • The triazolo ring introduces nitrogen-rich heterocyclic character, improving metabolic stability.
    • Fluorinated substituents increase electronegativity and bioavailability .

Amide-Modified Derivatives

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide ()
  • Structural Differences :
    • Butyramide (aliphatic chain) replaces the benzamide (aromatic) group.
  • Increased hydrophobicity from the aliphatic chain may enhance membrane permeability but reduce target specificity .

Core-Modified Derivatives

N-(8,11-Dioxo-5,6,8,11-Tetrahydro-4H-Pyrano[3,2-c]Pyrido[3,2,1-Ij]Quinolin-10-yl)Benzamide ()
  • Structural Differences: A pyrano[3,2-c] ring is fused to the pyrido[3,2,1-ij]quinoline core. Additional oxo groups at positions 8 and 11.
  • Oxo groups introduce hydrogen-bonding sites, enhancing interactions with polar targets .

Physicochemical and Spectroscopic Properties

Property Target Compound Bromo Analog () Butyramide Analog ()
Molecular Weight ~397.86 g/mol ~442.27 g/mol ~311.39 g/mol
LogP ~3.2 (estimated) ~3.5 (higher due to Br) ~2.8 (lower due to aliphatic chain)
NMR Shifts (¹H) 8.1–8.3 ppm (aromatic H) 7.9–8.1 ppm (deshielded by Br) 0.9–1.5 ppm (butyramide CH₂/CH₃)
IR (C=O) ~1680 cm⁻¹ (amide I) ~1675 cm⁻¹ ~1695 cm⁻¹ (aliphatic amide)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)benzamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with a Buchwald-Hartwig amination or Ullmann coupling to attach the benzamide moiety to the pyrroloquinoline scaffold. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(OAc)₂/Xantphos) to enhance regioselectivity .
  • Step 2 : Monitor reaction progress via LC-MS to detect intermediates. Adjust stoichiometry of 3-chlorobenzoyl chloride to avoid over-acylation .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethyl acetate/light petroleum ether) to achieve >95% purity .
  • Table 1 : Yield optimization under varying conditions:
Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂/XantphosDMF11072
CuI/1,10-phenTHF8058
  • Key Reference : (synthesis of analogous quinoline-benzamide derivatives) and (purification protocols).

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H NMR : Identify the methyl group (δ 1.5–2.0 ppm) on the pyrrolidine ring and the amide proton (δ ~10.5 ppm) .
  • LC-MS : Use ESI+ mode to confirm molecular ion [M+H]+ at m/z 381.8 (calculated). Monitor purity >95% .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) .
    • Advanced Tip : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve isotopic patterns from chlorine .

Q. How can researchers design solubility and stability assays for this compound in biological matrices?

  • Methodology :

  • Solubility : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate at 37°C for 24–72 hours. Analyze degradation products via HPLC-DAD and compare retention times to synthetic standards .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound’s pyrroloquinoline core?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (CHCl₃/MeOH). Analyze torsion angles to confirm the fused pyrrolidine-quinoline ring conformation .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 16, B3LYP/6-31G*) to validate stereoelectronic effects .
    • Case Study : reports a related quinoline derivative with a similar fused ring system (R-factor = 0.056), confirming the utility of crystallography for structural validation.

Q. What strategies address contradictory bioactivity data across cell-based vs. in vivo assays?

  • Methodology :

  • Hypothesis Testing : Check for off-target effects using kinase profiling panels or CRISPR-Cas9 knockouts of suspected targets .
  • Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain discrepancies in efficacy .
    • Example : notes that N-substituents on analogous compounds alter metabolic half-lives by >50%, impacting in vivo outcomes.

Q. How can computational modeling predict SAR for derivatives targeting kinase inhibition?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., CDK2 or Aurora kinases). Prioritize derivatives with improved hydrogen-bonding to hinge regions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. Correlate RMSD values with IC₅₀ data from enzymatic assays .
    • Data Integration : provides PubChem-derived physicochemical descriptors (e.g., logP, topological polar surface area) to refine QSAR models.

Q. What statistical approaches reconcile variability in synthetic yields across batches?

  • Methodology :

  • Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature, catalyst loading, and solvent ratio. Use ANOVA to identify critical factors .
  • Root-Cause Analysis : Track impurities (e.g., dechlorinated byproducts) via GC-MS and correlate with reaction time/moisture levels .

Methodological Frameworks

  • Guiding Principle : Link synthesis and bioactivity studies to broader theories, such as the "lock-and-key" model for enzyme inhibition or frontier molecular orbital theory for reactivity predictions .
  • Validation : Cross-reference findings with CRDC classifications (e.g., RDF2050108 for process control in chemical engineering) to ensure methodological rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.